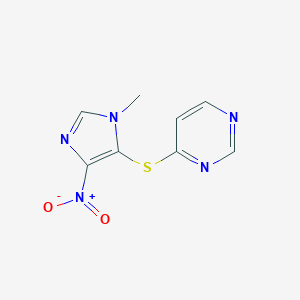
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a chemical compound with a complex structure, featuring a benzylsulfonyl group attached to an acetamide backbone, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then reacted with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl derivative. This intermediate is then coupled with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while substitution of the chloro group could yield a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfonyl and acetamide groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyamphetamine: A compound with a similar phenyl structure but different functional groups.
4-chloro-2,5-dimethoxyphenyl isothiocyanate: Another compound with a similar phenyl structure but different reactivity due to the isothiocyanate group.
Uniqueness
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to the presence of both benzylsulfonyl and acetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18ClNO5S |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO5S/c1-23-15-9-14(16(24-2)8-13(15)18)19-17(20)11-25(21,22)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20) |
InChI Key |
MTLCTNSDOWZJDE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215361.png)
![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)
![6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215367.png)

![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
![5-[(3,5-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215374.png)



![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)
